molecular formula C13H15NO4S B8285986 4-[1-(1,1-Dioxo-1lambda6-isothiazolidin-2-yl)cyclopropyl]benzoic acid

4-[1-(1,1-Dioxo-1lambda6-isothiazolidin-2-yl)cyclopropyl]benzoic acid

Cat. No. B8285986
M. Wt: 281.33 g/mol
InChI Key: CXMDKFOVPTXNIC-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

Using methyl 4-(1-aminocyclopropyl)benzoate (532 mg) and 3-chloropropane-1-sulfonyl chloride (0.44 mL) and by the reaction and treatment in the same manner as in Preparation Example 16, the title compound (559 mg) was obtained.
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:5]2[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][CH:6]=2)[CH2:4][CH2:3]1.Cl[CH2:16][CH2:17][CH2:18][S:19](Cl)(=[O:21])=[O:20]>>[O:20]=[S:19]1(=[O:21])[CH2:18][CH2:17][CH2:16][N:1]1[C:2]1([C:5]2[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
532 mg
Type
reactant
Smiles
NC1(CC1)C1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
0.44 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 16

Outcomes

Product
Name
Type
product
Smiles
O=S1(N(CCC1)C1(CC1)C1=CC=C(C(=O)O)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 559 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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